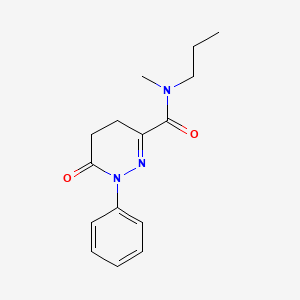![molecular formula C12H18N2OS B7548054 N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7548054.png)
N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide, commonly known as ETP-101, is a novel compound that has been developed for its potential pharmacological applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ETP-101 is not fully understood. However, it has been proposed that the compound acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, ETP-101 increases the levels of endocannabinoids, leading to its biological effects.
Biochemical and Physiological Effects
ETP-101 has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. ETP-101 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, ETP-101 has been found to have potential applications in the treatment of addiction and anxiety disorders.
Advantages and Limitations for Lab Experiments
ETP-101 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have good solubility in various solvents, making it suitable for use in different experimental systems. However, ETP-101 has some limitations for lab experiments. It has been found to have low bioavailability, which may limit its effectiveness in vivo. Additionally, ETP-101 has not been extensively studied for its potential side effects, which may limit its clinical applications.
Future Directions
There are several future directions for the research on ETP-101. One area of research is to investigate the potential applications of ETP-101 in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to understand the mechanism of action of ETP-101 and its potential side effects. Another area of research is to develop more potent and selective FAAH inhibitors based on the structure of ETP-101. These compounds may have improved pharmacological properties and may have potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis method of ETP-101 involves the reaction of 5-ethylthiophene-2-carbaldehyde with pyrrolidine-1-carboxylic acid in the presence of a catalyst. The reaction leads to the formation of ETP-101 as a white solid with a melting point of 125-127°C. The purity of the compound can be determined by using various analytical techniques such as HPLC, NMR, and mass spectroscopy.
Scientific Research Applications
ETP-101 has been extensively studied for its potential pharmacological applications. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. ETP-101 has also been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-10-5-6-11(16-10)9-13-12(15)14-7-3-4-8-14/h5-6H,2-4,7-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBRLYNTTXJGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CNC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)


![S-[2-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7548016.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7548018.png)
![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)
![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B7548040.png)
![3-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7548041.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7548055.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)